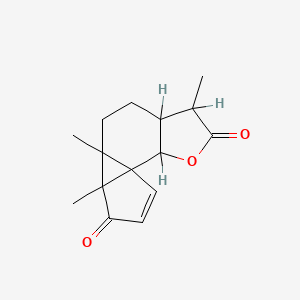
Lumisantonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumisantonin is a natural product found in Artemisia kurramensis, Artemisia ifranensis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Photochemical Applications
Photoreaction Mechanisms
Lumisantonin plays a significant role in photochemical processes, particularly in the study of photolysis. The compound is involved in the intersystem crossing between singlet and triplet states, which is crucial for understanding its photochemical behavior. Theoretical studies using methods like CASSCF and CASPT2 have elucidated the potential energy surfaces of this compound, revealing that it can effectively decay to the triplet state under specific excitation conditions .
Case Study: Photolysis of this compound
Research indicates that this compound's photolytic pathway is favorable due to its dynamics and thermodynamics on the triplet-state potential energy surface. This understanding aids in designing experiments that utilize this compound for photochemical transformations, including selective fluorination reactions .
Materials Science
Fluorination Catalysis
this compound has been explored as a substrate in photocatalyzed fluorination reactions. A notable study demonstrated that under UV irradiation, α-santonin could be selectively fluorinated in the presence of this compound, showcasing its utility in synthesizing organofluorine compounds—important materials in pharmaceuticals and agrochemicals .
| Substrate | Reaction Conditions | Yield (%) |
|---|---|---|
| Cyclododecane | UV irradiation with TCB | 63 |
| α-Santonin | UV irradiation at 302 nm | High conversion |
| Allyl fluoride | Under similar conditions | Minimal isomerization |
Biological Applications
Antibiofilm Activity
Recent studies have investigated the antibiofilm properties of this compound against foodborne pathogens. Molecular docking studies suggest that this compound interacts effectively with biofilm-associated bacteria, providing insights into its potential application as an antimicrobial agent .
Case Study: Antibiofilm Efficacy
In a laboratory setting, supernatants from plant-associated bacteria containing this compound were tested against biofilms formed by pathogens. The results indicated a significant reduction in biofilm formation, highlighting this compound’s potential as a natural antimicrobial agent.
Propiedades
Número CAS |
467-41-4 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione |
InChI |
InChI=1S/C15H18O3/c1-8-9-4-6-13(2)14(3)10(16)5-7-15(13,14)11(9)18-12(8)17/h5,7-9,11H,4,6H2,1-3H3 |
Clave InChI |
DAGAGXCQQYCLAE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |
SMILES canónico |
CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |
Key on ui other cas no. |
467-41-4 |
Sinónimos |
lumisantonin lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8aalpha,8bR*))-isomer lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8abeta,8bR*))-isomer lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6beta,8abeta,8bR*))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















